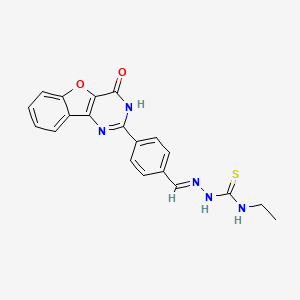
1-Methylnicotinamide-d4 (iodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnicotinamide-d4 (iodide) is a deuterated labeled compound of 1-Methylnicotinamide. It is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
The synthesis of 1-Methylnicotinamide-d4 (iodide) involves the incorporation of deuterium into the 1-Methylnicotinamide molecule. The synthetic route typically includes the methylation of nicotinamide using deuterated methyl iodide. The reaction conditions involve the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated systems to ensure the consistent incorporation of deuterium .
Chemical Reactions Analysis
1-Methylnicotinamide-d4 (iodide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-Methylnicotinamide-d4 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 1-Methylnicotinamide-d4 (iodide) involves its role as a tracer in various biochemical pathways. It is metabolized in the liver by the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide. This process involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of 1-Methylnicotinamide. The deuterium labeling allows for the precise tracking of this compound in metabolic studies .
Comparison with Similar Compounds
1-Methylnicotinamide-d4 (iodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:
1-Methylnicotinamide: The non-deuterated form, which is also used in metabolic studies but lacks the enhanced stability provided by deuterium.
1,4-Dimethylpyridine: A structural analog used in the prevention of cancer metastasis.
Nicotinamide: The parent compound, which is a form of vitamin B3 and is involved in various metabolic processes.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
InChI Key |
IWEIZMCTGMHCRE-QZFMBAIXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



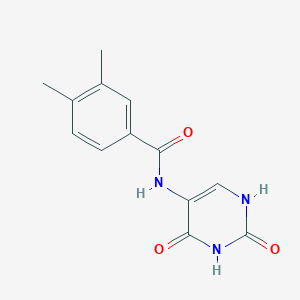


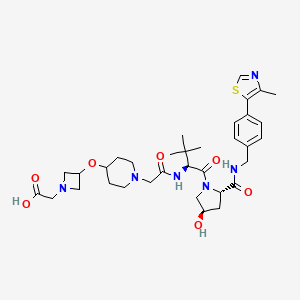

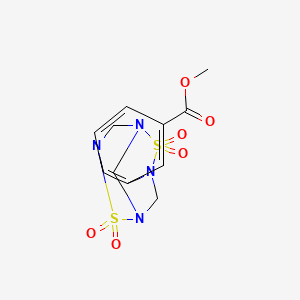
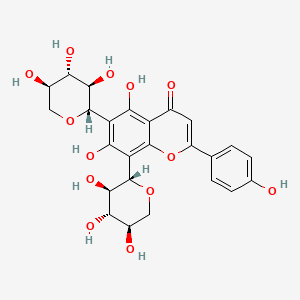


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)

